![molecular formula C7H13N3O B1283950 2-Cyano-N-[2-(dimethylamino)ethyl]acetamide CAS No. 15029-55-7](/img/structure/B1283950.png)
2-Cyano-N-[2-(dimethylamino)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-N-[2-(dimethylamino)ethyl]acetamide is an organic compound with the molecular formula C₇H₁₃N₃O It is a cyanoacetamide derivative, characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH₂) attached to a dimethylaminoethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-[2-(dimethylamino)ethyl]acetamide typically involves the reaction of ethyl cyanoacetate with N,N-dimethylaminoethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbonyl carbon of the cyanoacetate, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-N-[2-(dimethylamino)ethyl]acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and acetamide groups.
Condensation Reactions: The active hydrogen on the carbon adjacent to the cyano group can participate in condensation reactions, forming various heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.
Condensation Reactions: Reagents such as aldehydes or ketones, along with catalysts like triethylamine, are commonly used.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as pyrroles and thiophenes, which are of interest due to their biological activities .
Aplicaciones Científicas De Investigación
2-Cyano-N-[2-(dimethylamino)ethyl]acetamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Cyano-N-[2-(dimethylamino)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The cyano and acetamide groups can form hydrogen bonds and other interactions with biological molecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to participate in nucleophilic substitution and condensation reactions suggests its potential to modulate enzyme activities and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide
- 2-Cyano-N-[1-(4-methylphenyl)ethyl]acetamide
- 2-Cyano-N-(2-nitrophenyl)acetamide
Uniqueness
2-Cyano-N-[2-(dimethylamino)ethyl]acetamide is unique due to its specific structural features, which confer distinct reactivity and biological activities. The presence of the dimethylaminoethyl chain differentiates it from other cyanoacetamide derivatives, potentially leading to unique interactions with biological targets and distinct chemical reactivity .
Propiedades
IUPAC Name |
2-cyano-N-[2-(dimethylamino)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-10(2)6-5-9-7(11)3-4-8/h3,5-6H2,1-2H3,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVCUMFMVKBSJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556887 |
Source


|
| Record name | 2-Cyano-N-[2-(dimethylamino)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15029-55-7 |
Source


|
| Record name | 2-Cyano-N-[2-(dimethylamino)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

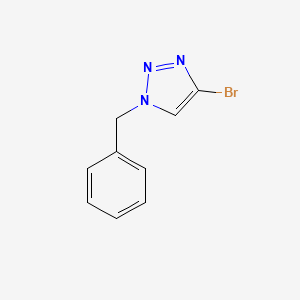
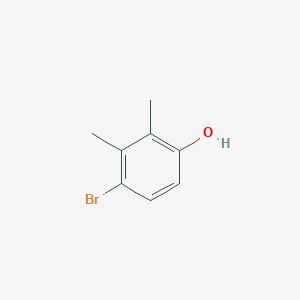
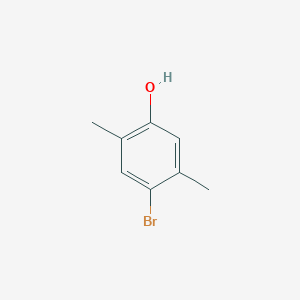
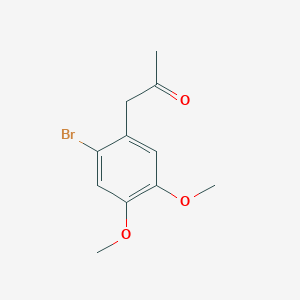
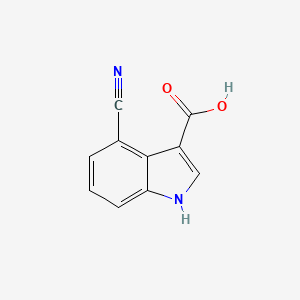
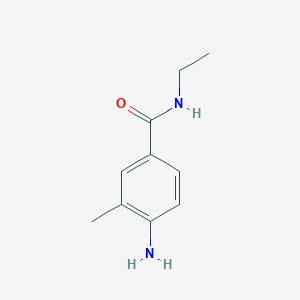
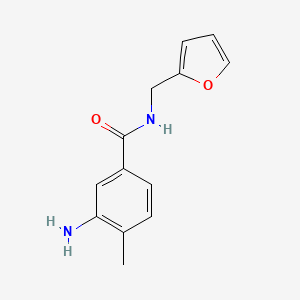
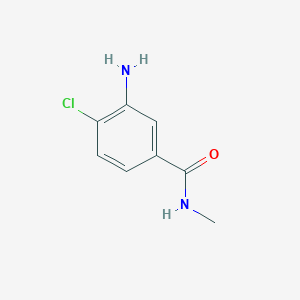
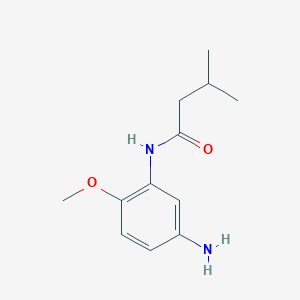
![N-[3-(aminomethyl)phenyl]-3-methylbutanamide](/img/structure/B1283902.png)
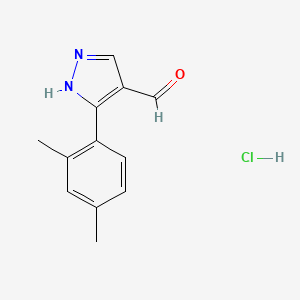
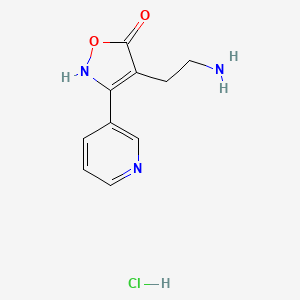
![2-[2-(2-Pyridinyl)ethyl]aniline hydrochloride](/img/structure/B1283913.png)
